4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide
Description
4-Fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 3-methoxyphenoxyethyl side chain attached to the benzamide core.
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMDWAVSPNCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoyl chloride and 3-methoxyphenol.
Formation of Intermediate: The 3-methoxyphenol is reacted with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.
Amidation Reaction: The intermediate 2-(3-methoxyphenoxy)ethanol is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-hydroxy-N-(2-(3-methoxyphenoxy)ethyl)benzamide.
Reduction: N-(2-(3-methoxyphenoxy)ethyl)benzamide.
Substitution: N-(2-(3-methoxyphenoxy)ethyl)-4-aminobenzamide or N-(2-(3-methoxyphenoxy)ethyl)-4-thiolbenzamide.
Scientific Research Applications
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
Key Observations :
Fluorinated Benzamides with Heterocyclic Substituents
Key Observations :
- Fluorine at the benzamide 4-position is a common feature, improving metabolic stability and binding interactions.
- Heterocyclic groups (e.g., pyridine in CNS4, indole in FIPI) diversify biological activity, suggesting the target compound’s methoxyphenoxy group could similarly modulate target specificity.
Phenoxyethyl and Aromatic Substituent Variants
Key Observations :
- Hydrophilic substituents (e.g., hydroxy in THHEB) improve antioxidant activity but may limit membrane permeability .
- The target compound’s 3-methoxyphenoxyethyl group provides moderate hydrophilicity compared to nitro or trifluoromethyl groups, balancing solubility and bioavailability.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s log P is predicted to be lower than piperazine derivatives (e.g., Org 13063), favoring improved aqueous solubility.
- Methoxy and ether groups may enhance metabolic stability compared to ester or hydroxyl-containing analogs .
Biological Activity
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is a compound of interest due to its potential therapeutic properties, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20FNO3
- Molecular Weight : 303.35 g/mol
The presence of the fluorine atom and methoxyphenoxy group suggests potential interactions with biological targets, which may be exploited for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been investigated for its role as a ligand in receptor binding studies, which indicates its potential to modulate receptor activity and influence various biochemical pathways.
Proposed Mechanisms:
- Receptor Binding : The compound may bind to certain receptors, inhibiting their activity and leading to therapeutic effects.
- Enzyme Inhibition : It may also interact with enzymes involved in critical metabolic pathways, thereby altering cellular functions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has been evaluated for its antitumor properties using the MTT assay, showing promising results against several tumor cell lines .
Case Studies
- Antitubercular Activity : A related study on phenoxy derivatives indicated that modifications to the benzamide scaffold could enhance antitubercular activity against Mycobacterium tuberculosis, suggesting that similar modifications could be explored for this compound .
- Safety Profile Assessment : In vitro assessments revealed a favorable safety profile in Vero cell lines, indicating low cytotoxicity and good tolerability, which is critical for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The methoxy group at the para position relative to the ether linkage appears crucial for maintaining potency against target cells .
| Compound | Activity (MIC μg/mL) | Notes |
|---|---|---|
| This compound | TBD | Potential lead compound |
| Related phenoxy derivatives | 4 - 64 | Effective against M. tuberculosis |
Pharmacokinetics and Stability
Preliminary pharmacokinetic studies suggest that the compound exhibits moderate stability in human liver microsomes, with a half-life indicating reasonable metabolic stability. This is essential for therapeutic efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
